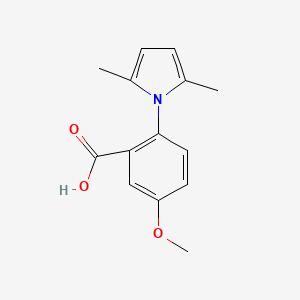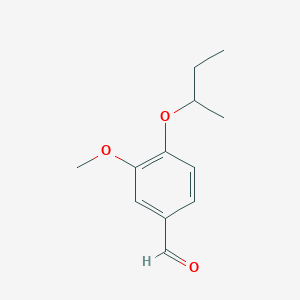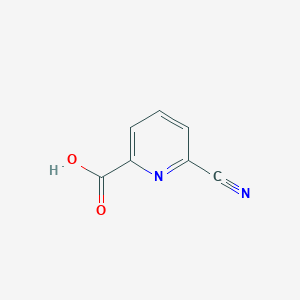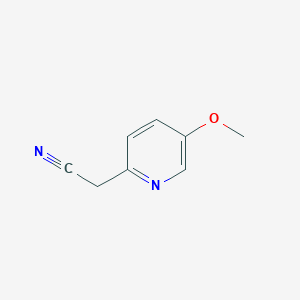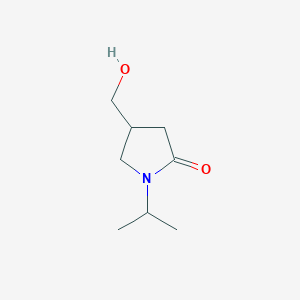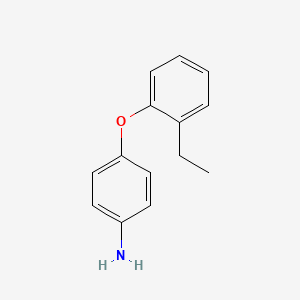
4-(2-Ethylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is characterized by the presence of an aniline group attached to a phenoxy group substituted with an ethyl group at the ortho position. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(2-Ethylphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-ethylphenol with aniline under specific reaction conditions . Another method includes the reduction of nitroarenes followed by the substitution of the resulting aniline derivative . Industrial production methods often utilize catalytic processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
4-(2-Ethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as palladium catalysts, hydrogen gas, and strong bases are often used in these reactions.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethylphenoxy)aniline is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Ethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the aniline group can participate in nucleophilic attacks. These interactions influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-(2-Ethylphenoxy)aniline can be compared with other similar compounds, such as:
4-(2-Methylphenoxy)aniline: This compound has a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
4-(2-Propylphenoxy)aniline: The presence of a propyl group affects its reactivity and solubility.
4-(2-Butylphenoxy)aniline: The butyl group introduces further variations in chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
4-(2-ethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-11-5-3-4-6-14(11)16-13-9-7-12(15)8-10-13/h3-10H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJPFSAMWNOLRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616410 |
Source


|
| Record name | 4-(2-Ethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383126-80-5 |
Source


|
| Record name | 4-(2-Ethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
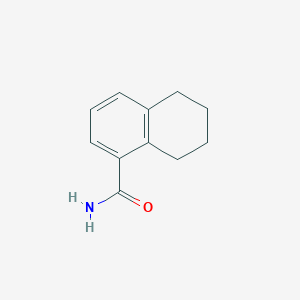


![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)
